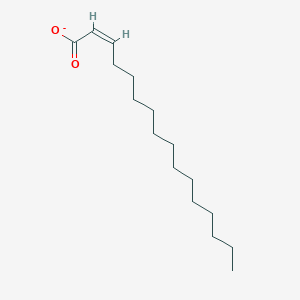

cis-Hexadecenoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cis-Hexadecenoic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H29O2- and its molecular weight is 253.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antibacterial Properties

Cis-hexadecenoic acid exhibits notable antibacterial activity, particularly against Staphylococcus aureus, a common pathogen associated with skin infections. Research indicates that this fatty acid can disrupt the membrane integrity of bacterial cells, leading to cell death. Its bactericidal effects are concentration-dependent, with higher concentrations resulting in rapid cell lysis through mechanisms such as membrane disruption and interference with the proton motive force .

Case Study: Atopic Dermatitis

A study highlighted the reduced levels of this compound in patients with atopic dermatitis, correlating with increased colonization by Staphylococcus aureus. Topical application of this fatty acid significantly decreased bacterial counts in affected patients, suggesting its potential as a therapeutic agent for managing skin infections .

Anti-inflammatory Effects

This compound has been implicated in anti-inflammatory responses. It is found in human phagocytic cells and may play a role in modulating inflammation within tissues. For instance, it has been suggested that this fatty acid can coordinate cross-talk between liver and adipose tissues, potentially offering protective effects against hepatic steatosis and improving insulin signaling in metabolic disorders .

Metabolic Applications

Recent findings suggest that this compound may also function as a lipid hormone involved in metabolic regulation. Its presence in monocytes indicates a role in cellular signaling pathways relevant to metabolic diseases. The fatty acid's ability to influence lipid metabolism could have implications for developing treatments targeting metabolic syndrome .

Table 1: Antibacterial Activity of this compound

| Concentration (μg/ml) | % Cell Viability (S. aureus) after 30 min |

|---|---|

| 3 | 60 |

| 5 | 99 |

| 10 | >99 |

Data shows the concentration-dependent bactericidal effect of this compound on S. aureus.

Table 2: Clinical Outcomes from Topical Application

| Patient Group | Initial Bacterial Count | Post-Treatment Count | Outcome |

|---|---|---|---|

| Atopic Dermatitis (AD) | High | Low | Decreased colonization in 6/8 cases |

| Healthy Controls | Low | Low | No significant change |

Results from a study assessing the impact of topical this compound on bacterial colonization.

Analyse Des Réactions Chimiques

Reaction Pathway:

-

Wittig Condensation :

-

A triphenylphosphonium salt (e.g., 1OOC–(CH₂)₄–P(Ph)₃⁺X⁻ ) reacts with decanal (CH₃(CH₂)₈CHO) under basic conditions.

-

Conditions :

-

Temperature: −10°C to +30°C (optimal: 10–25°C)

-

Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Base: Alkali metal hydroxides (e.g., NaOH, KOH) or hydrides (e.g., NaH)

-

-

Selectivity : Z/E ratio >90/10 (up to 97/3) due to steric control in the Wittig mechanism.

-

-

Saponification :

Key Data:

| Step | Conditions | Z/E Selectivity | Yield |

|---|---|---|---|

| Wittig Reaction | THF, 10–25°C, NaOH | 94/6 – 97/3 | ~85% |

| Saponification | Ethanol/H₂O, 30–80°C, KOH | – | 95% |

Enzymatic Desaturation

Rat liver enzymes catalyze the conversion of palmitic acid (C16:0) to cis-9-hexadecenoic acid (palmitoleic acid) and trans-2-hexadecenoic acid ( ):

Experimental Data:

| Enzyme Source | Cofactor | Activity (pmol/min/mg protein) |

|---|---|---|

| Microsomal | FAD | 25.3 |

| Mitochondrial | FAD | 5.8 |

Hydrogenation

Catalytic hydrogenation of cis-9-hexadecenoic acid (palmitoleic acid) yields palmitic acid (C16:0). Thermochemical data from NIST ( ):

Reaction:

cis 9 C16H30O2+H2→C16H32O2

Thermodynamic Parameters:

| ΔrH° (kJ/mol) | Conditions | Reference |

|---|---|---|

| −125.1 ± 1.0 | Hexane solvent, 25°C |

Bactericidal Mechanisms

cis-6-Hexadecenoic acid exhibits concentration-dependent antimicrobial effects against Staphylococcus aureus ( ):

Mode of Action:

-

High Concentrations (>50 µg/mL) : Rapid membrane disruption, evidenced by propidium iodide uptake.

-

Low Concentrations (5–20 µg/mL) :

-

Disruption of proton motive force (ΔΨ).

-

Inhibition of electron transport chain (ETC) complexes.

-

Increased membrane fluidity (measured via fluorescence polarization).

-

Structural Insights:

-

The cis-6 double bond is critical for activity; trans-isomers or saturated analogs show reduced efficacy.

-

Deuterated analogs retain bactericidal properties, confirming non-isotope-sensitive mechanisms ( ).

Biochemical Interactions

Propriétés

Formule moléculaire |

C16H29O2- |

|---|---|

Poids moléculaire |

253.4 g/mol |

Nom IUPAC |

(Z)-hexadec-2-enoate |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3,(H,17,18)/p-1/b15-14- |

Clé InChI |

ZVRMGCSSSYZGSM-PFONDFGASA-M |

SMILES isomérique |

CCCCCCCCCCCCC/C=C\C(=O)[O-] |

SMILES canonique |

CCCCCCCCCCCCCC=CC(=O)[O-] |

Synonymes |

cis-hexadecenoic acid hexadecenoic acid hexadecenoic acid, (E)-isomer hexadecenoic acid, (Z)-isomer trans-hexadecenoic acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.